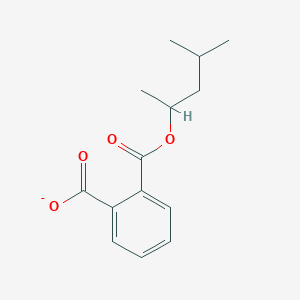

Mono(4-Methyl-2-pentyl) Phthalate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mono(4-Methyl-2-pentyl) Phthalate is an organic compound with the molecular formula C14H18O4. It is a derivative of benzoic acid and is characterized by the presence of a 4-methylpentan-2-yloxy group attached to the carbonyl carbon of the benzoate moiety .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Mono(4-Methyl-2-pentyl) Phthalate typically involves the esterification of benzoic acid with 4-methylpentan-2-ol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

化学反应分析

Types of Reactions

Mono(4-Methyl-2-pentyl) Phthalate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 4-methylpentan-2-ol.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

Hydrolysis: Benzoic acid and 4-methylpentan-2-ol.

Reduction: 2-(((4-Methylpentan-2-yl)oxy)methyl)benzoate.

Substitution: Various substituted benzoates depending on the electrophile used.

科学研究应用

Mono(4-Methyl-2-pentyl) Phthalate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

作用机制

The mechanism of action of Mono(4-Methyl-2-pentyl) Phthalate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid, which can then interact with cellular components. The compound may also act as a prodrug, releasing active metabolites that exert biological effects .

相似化合物的比较

Similar Compounds

2-((4-Methylpentan-2-yloxy)carbonyl)benzoic acid: A closely related compound with similar structural features.

4-((2-Methylpentan-2-yl)amino)benzamide: Another compound with a similar backbone but different functional groups

Uniqueness

Mono(4-Methyl-2-pentyl) Phthalate is unique due to its specific ester linkage and the presence of the 4-methylpentan-2-yloxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

常见问题

Basic Research Questions

Q. How can Mono(4-methyl-2-pentyl) phthalate (MMPP) be reliably identified and quantified in environmental samples using GC-MS?

- Methodological Answer : Optimize GC-MS parameters using columns such as Rxi-624Sil MS (low-polarity) or Rxi-17Sil MS (mid-polarity), which achieve retention times of 12.47–15.35 minutes for MMPP isomers. Use splitless injection mode with a 1 µL sample volume and helium carrier gas (1.0 mL/min flow rate). Calibration standards should include isomer-specific reference materials due to chromatographic co-elution risks . For quantification, monitor characteristic ions (e.g., m/z 149, 167, 251) and validate with EPA Method 8061A protocols .

Q. What are the key challenges in synthesizing high-purity MMPP for toxicological studies?

- Methodological Answer : Synthesis requires strict control of reaction conditions (e.g., temperature, catalyst purity) to avoid byproducts like bis(4-methyl-2-pentyl) phthalate isomers. Purification via preparative HPLC with C18 columns and mobile phases (e.g., acetonitrile/water gradients) is recommended. Store synthesized MMPP at 0–6°C in amber vials to prevent degradation .

Q. Which biomarkers or metabolites are indicative of MMPP exposure in human biomonitoring studies?

- Methodological Answer : MMPP is a primary metabolite of di(4-methyl-2-pentyl) phthalate (DMPP). Monitor urinary metabolites using LC-MS/MS with deuterated internal standards (e.g., d4-MMPP). Key oxidative metabolites, analogous to MEHHP (Mono-2-ethyl-5-hydroxyhexyl phthalate) in DEHP metabolism, should also be characterized for exposure assessment .

Advanced Research Questions

Q. How can researchers address data contradictions in MMPP toxicity studies caused by isomer-specific effects?

- Methodological Answer : Bis(4-methyl-2-pentyl) phthalate exists as two isomers (Isomer 1 and 2) with distinct retention times (15.19 vs. 15.35 minutes on Rxi-624Sil MS) . Toxicity assays should isolate isomers via chiral chromatography and compare their endocrine-disrupting potencies using in vitro models (e.g., ERα/β luciferase reporter assays). Dose-response curves must account for isomer-specific pharmacokinetics .

Q. What experimental design considerations are critical for extrapolating MMPP toxicity data from rodents to humans?

- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to account for species differences in metabolic rates (e.g., hepatic CYP450 activity) and tissue distribution. Use human-relevant doses based on urinary metabolite data from biomonitoring studies (e.g., NHANES protocols) . Validate findings with cross-species in vitro hepatocyte models .

Q. How can extraction efficiency be optimized for MMPP in complex matrices like adipose tissue or plant oils?

- Methodological Answer : Use β-cyclodextrin hypercrosslinked polymer (BnCD-HCP) fibers in headspace solid-phase microextraction (HS-SPME). This method achieves extraction efficiencies >85% for MMPP in lipid-rich samples, with detection limits of 0.02 µg/kg. Validate recovery rates using matrix-matched calibration and isotope dilution .

Q. Key Considerations

- Isomer Differentiation : Always report isomer-specific data due to divergent toxicokinetic profiles .

- Biomarker Validation : Use multi-matrix QC samples (urine, serum) to control for matrix effects in exposure studies .

- Ethical Compliance : Adhere to guidelines for phthalate handling (e.g., Pharmaceutical and Medical Device Act requirements for synthesis licenses) .

属性

CAS 编号 |

856806-35-4 |

|---|---|

分子式 |

C14H18O4 |

分子量 |

250.294 |

IUPAC 名称 |

2-(4-methylpentan-2-yloxycarbonyl)benzoic acid |

InChI |

InChI=1S/C14H18O4/c1-9(2)8-10(3)18-14(17)12-7-5-4-6-11(12)13(15)16/h4-7,9-10H,8H2,1-3H3,(H,15,16) |

InChI 键 |

WBCHJVGWGRPPOT-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C)OC(=O)C1=CC=CC=C1C(=O)O |

同义词 |

1,2-Benzenedicarboxylic Acid 1-(1,3-Dimethylbutyl) Ester; Phthalic Acid Ester (acid) with 4-Methyl-2-pentanol; _x000B_ |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。